
5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one, also known as DOM, is a synthetic hallucinogenic drug that belongs to the class of phenethylamines. It was first synthesized in the 1960s by Alexander Shulgin, a renowned chemist, and pharmacologist. DOM is a potent psychoactive compound that has been used in scientific research to study the mechanism of action of hallucinogenic drugs and their effects on the human brain.
Mécanisme D'action
5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one acts as a potent agonist of the serotonin 5-HT2A receptor, which is responsible for the psychedelic effects of hallucinogenic drugs. It binds to the receptor and activates a cascade of intracellular signaling pathways, leading to the release of neurotransmitters such as dopamine and serotonin. This results in altered perception, thought, and mood.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one are similar to those of other hallucinogenic drugs such as LSD and psilocybin. It alters the perception of time, space, and reality, and can induce vivid visual and auditory hallucinations. It can also cause changes in mood, thought, and emotion, and can lead to profound spiritual experiences.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one in scientific research has several advantages. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which makes it a useful tool for studying the neurochemical basis of hallucinations and altered states of consciousness. However, its use is limited by its potency and potential toxicity. It can cause severe adverse effects such as hypertension, tachycardia, and hyperthermia, which can be fatal in some cases.
Orientations Futures
There are several future directions for the use of 5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one in scientific research. One area of interest is the development of new drugs that target the serotonin 5-HT2A receptor for the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the study of the long-term effects of hallucinogenic drugs on the brain and behavior, which could have implications for the treatment of addiction and other mental health disorders. Additionally, the use of 5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one in combination with other drugs or therapies could provide new insights into the mechanisms of action of these treatments.
Méthodes De Synthèse
The synthesis of 5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one involves several steps, including the condensation of 3,4-dimethoxyphenylacetone with nitromethane, reduction of the nitro group, and cyclization of the resulting intermediate with a base. The final product is obtained in the form of a white crystalline powder.
Applications De Recherche Scientifique
5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one has been used in scientific research to study the mechanism of action of hallucinogenic drugs and their effects on the human brain. It has been found to act as a potent agonist of the serotonin 5-HT2A receptor, which is responsible for the psychedelic effects of hallucinogenic drugs. The use of 5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one in scientific research has provided valuable insights into the neurochemical basis of hallucinations and altered states of consciousness.
Propriétés
Nom du produit |
5-(3,4-Dimethoxyphenyl)-oxa-cyclopentan-2-one |
|---|---|
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
5-(3,4-dimethoxyphenyl)oxolan-2-one |
InChI |
InChI=1S/C12H14O4/c1-14-10-4-3-8(7-11(10)15-2)9-5-6-12(13)16-9/h3-4,7,9H,5-6H2,1-2H3 |
Clé InChI |
WUTCRAWYHFZCPK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2CCC(=O)O2)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C2CCC(=O)O2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide](/img/structure/B240935.png)
![N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B240939.png)
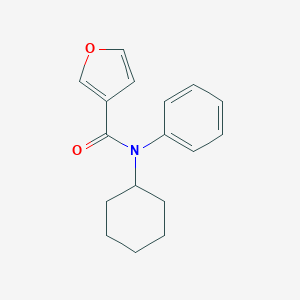
![(5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240946.png)
![(4',7'-dimethyl-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240947.png)

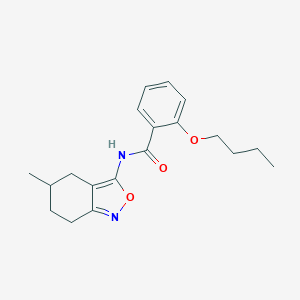
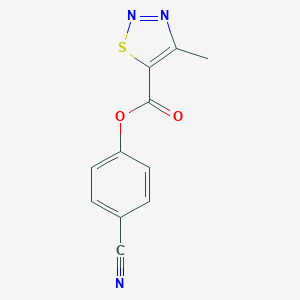
![2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B240957.png)
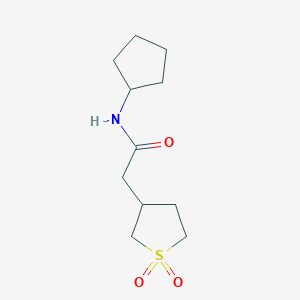

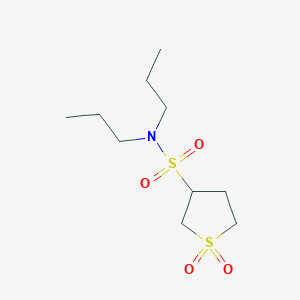
![1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B240965.png)